2-Bromoimidazo[1,2-a]pyrimidine
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Overview
Description
2-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring with a bromine atom attached at the second position. The unique structure of this compound makes it an important scaffold in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
2-Bromoimidazo[1,2-a]pyrimidine has been identified as a potential anticancer agent, with its primary targets being cancer cells . Specifically, it has been found to be effective against KRAS G12C-mutated NCI-H358 cells . KRAS is a gene that acts as an on/off switch in cell signaling, and mutations in this gene can result in the continuous growth and division of cells, leading to cancer .
Mode of Action
The compound interacts with its targets through a covalent bond, which is a strong type of chemical bond where electrons are shared between atoms . This interaction results in the inhibition of the target cells, thereby preventing their growth and proliferation .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the kras g12c pathway, which plays a crucial role in cell growth and division . By inhibiting this pathway, the compound prevents the uncontrolled proliferation of cancer cells .
Result of Action
As a result of its action, this compound has shown promising results in inhibiting the growth of cancer cells . Specifically, it has been found to be a potent anticancer agent against KRAS G12C-mutated NCI-H358 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyrimidine with α-bromoketones under specific reaction conditions. This reaction typically proceeds via a one-pot tandem cyclization/bromination process, where the cyclization to form the imidazo[1,2-a]pyrimidine core is promoted by the bromination step .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient cyclization and bromination. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyrimidine core can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoimidazo[1,2-a]pyrimidine derivatives, while oxidation reactions can produce imidazo[1,2-a]pyrimidine N-oxides.
Scientific Research Applications
2-Bromoimidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of various pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: The unique electronic properties of the imidazo[1,2-a]pyrimidine core make it useful in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
2-Bromoimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring. It has different electronic properties and biological activities.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring and is used in different medicinal and material science applications.
Imidazo[1,2-a]pyrimidine Derivatives: Various derivatives with different substituents at the second position, leading to diverse biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and biological properties.
Properties
IUPAC Name |
2-bromoimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNZKSZNNAKKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350738-85-0 |
Source
|
Record name | 2-bromoimidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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